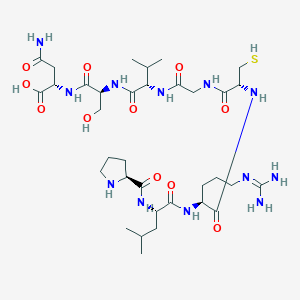
L-Prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-valyl-L-seryl-L-asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-valyl-L-seryl-L-asparagine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This particular compound is composed of multiple amino acids, each contributing to its unique structure and function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-valyl-L-seryl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as bacteria, which then produces the peptide.
Análisis De Reacciones Químicas
Types of Reactions
L-Prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-valyl-L-seryl-L-asparagine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the cysteine residue, forming disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Amino acid derivatives with specific protecting groups.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of cysteine residues results in disulfide-linked peptides, while reduction reverses this process.
Aplicaciones Científicas De Investigación
L-Prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-valyl-L-seryl-L-asparagine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications due to its bioactivity.
Industry: Utilized in the development of peptide-based materials and drugs.
Mecanismo De Acción
The mechanism of action of L-Prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-valyl-L-seryl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
L-Leucyl-L-prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide: Another peptide with a similar structure but different amino acid composition.
L-Prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide: Shares some structural features but has distinct functional properties.
Uniqueness
L-Prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-valyl-L-seryl-L-asparagine is unique due to its specific amino acid sequence, which imparts unique biological activities and potential therapeutic applications.
Propiedades
Número CAS |
674773-05-8 |
|---|---|
Fórmula molecular |
C34H60N12O11S |
Peso molecular |
845.0 g/mol |
Nombre IUPAC |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C34H60N12O11S/c1-16(2)11-20(42-28(51)18-7-5-9-38-18)30(53)41-19(8-6-10-39-34(36)37)29(52)45-23(15-58)27(50)40-13-25(49)46-26(17(3)4)32(55)44-22(14-47)31(54)43-21(33(56)57)12-24(35)48/h16-23,26,38,47,58H,5-15H2,1-4H3,(H2,35,48)(H,40,50)(H,41,53)(H,42,51)(H,43,54)(H,44,55)(H,45,52)(H,46,49)(H,56,57)(H4,36,37,39)/t18-,19-,20-,21-,22-,23-,26-/m0/s1 |
Clave InChI |
MNYUZQUYRMXMMS-JSXAIPONSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@@H]1CCCN1 |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile](/img/structure/B12541536.png)
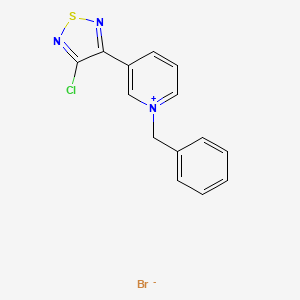
![Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]-](/img/structure/B12541556.png)
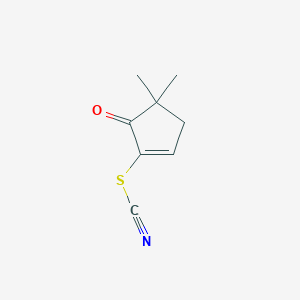

![3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine](/img/structure/B12541573.png)
![N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine](/img/structure/B12541576.png)
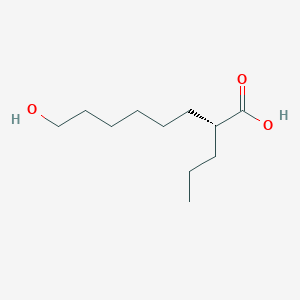

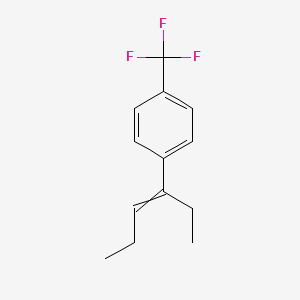
![Benzenesulfonamide, 2-methoxy-5-[2-[(phenylmethyl)amino]propyl]-](/img/structure/B12541587.png)
![1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene](/img/structure/B12541590.png)
![Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]-](/img/structure/B12541592.png)
![7,12-Dihydrobenzo[a]phenazine-5,6-dithione](/img/structure/B12541600.png)
